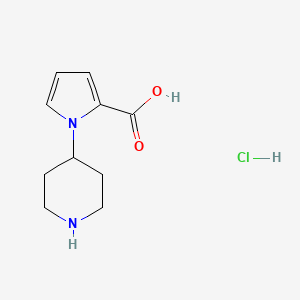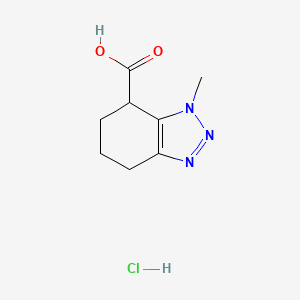
1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid hydrochloride is a compound that can be associated with the class of piperidine and pyrrole derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. The piperidine moiety is a common structural feature in many bioactive molecules, and its incorporation into pyrrole derivatives can lead to compounds with interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related piperidine and pyrrole derivatives has been explored in several studies. For instance, a one-pot cascade synthesis involving carboxylic acid reductase (CAR), ω-transaminase (ω-TA), and imine reductase (IRED) biocatalysts has been reported to achieve enantiomerically pure chiral mono- and disubstituted piperidines and pyrrolidines starting from keto acids or keto aldehydes . Another study describes the synthesis of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine through a tandem process involving nucleophilic addition and intramolecular elimination . These methods highlight the versatility of synthetic approaches to access piperidine and pyrrole derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been studied using spectroscopic techniques and theoretical calculations. For example, the 1:1 complex of piperidine-4-carboxylic acid with 2,6-dichloro-4-nitrophenol has been investigated by single-crystal X-ray analysis, Raman and FTIR spectroscopy, and theoretical calculations, revealing a hydrogen-bonded-ion-pair complex in the crystalline state . Additionally, the crystal and molecular structure of 4-carboxypiperidinium chloride has been characterized by single-crystal X-ray diffraction and FTIR spectrum, showing a protonated piperidine ring in a chair conformation .
Chemical Reactions Analysis
The chemical reactivity of piperidine and pyrrole derivatives can be inferred from studies on similar compounds. For instance, the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde involves acylation and nucleophilic substitution steps, indicating the potential for functional group transformations in these molecules . Moreover, the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid have been investigated, which could provide insights into the reactivity of the pyrrole ring and the piperidine substituent .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine and pyrrole derivatives can be complex due to their potential for various intermolecular interactions. Studies on compounds like chloranilic acid with pyrrolidin-2-one and piperidin-2-one have revealed the presence of O-H...O hydrogen bonds as the primary intermolecular interaction in the crystal structures . These interactions can significantly influence the physical properties such as solubility, melting point, and crystal habit. Additionally, the presence of ionizable groups, such as the carboxylic acid in 4-carboxypiperidinium chloride, can affect the compound's solubility and stability in different pH environments .
Scientific Research Applications
Synthesis and Chemical Properties
- Aurora Kinase Inhibitor Applications : Compounds related to 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid hydrochloride have been investigated for their potential as Aurora kinase inhibitors, which may be useful in treating cancer due to their ability to inhibit Aurora A (ロバート ヘンリー,ジェームズ, 2006).
- Synthetic Applications : Research has focused on the synthesis of complex pyrrole derivatives from basic structures like piperidine-4-carboxylic acid, demonstrating the compound's role as a versatile intermediate in organic synthesis. For example, a study on the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride from piperidine-4-carboxylic acid illustrates this versatility and the compound's utility in generating potential pharmaceutical candidates with reasonable yield (Zheng Rui, 2010).
Medicinal Chemistry and Drug Design
- Antimicrobial Activity : New pyridine derivatives synthesized from compounds including piperidine-4-carboxylic acid have shown variable and modest antimicrobial activity against investigated strains of bacteria and fungi, highlighting the compound's potential in the development of new antimicrobial agents (N. Patel et al., 2011).
- Cancer Research : The synthesis of specific derivatives like 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde shows promise as intermediates for small molecule anticancer drugs. Research in this area focuses on developing new synthetic methods that may lead to more effective cancer treatments (Caolin Wang et al., 2017).
Structural Analysis and Material Science
- Crystal and Molecular Structure Studies : Detailed structural analysis of compounds closely related to this compound, such as 4-piperidinecarboxylic acid hydrochloride, provides insights into their crystallographic properties and potential applications in material science. These studies reveal the importance of hydrogen bonding and molecular conformation in the stability and reactivity of these compounds (M. Szafran et al., 2007).
Mechanism of Action
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Pharmacological Applications
Piperidine derivatives have been found to exhibit a wide variety of interesting biochemical and pharmacological properties including CNS-inhibitors and anti-inflammatory agents . They are used for inhibiting emesis or mental disorders , ORL1-receptor agonists, antimuscarinic agents , treatment of glaucoma , selective NOP antagonist , treatment of obesity , and treatment of type 2 diabetes .
Synthesis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis , functionalization , and their pharmacological application were published.
Future Directions
properties
IUPAC Name |
1-piperidin-4-ylpyrrole-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c13-10(14)9-2-1-7-12(9)8-3-5-11-6-4-8;/h1-2,7-8,11H,3-6H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIVZSRMACFMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC=C2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2089258-04-6 |
Source


|
| Record name | 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2505372.png)


![{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2505376.png)

![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide](/img/structure/B2505378.png)
![1-{4-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B2505380.png)
![6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2505382.png)
![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2505383.png)
